molecular formula C12H13FN2 B15068885 8-Fluoro-2-propylquinolin-4-amine CAS No. 1189107-32-1

8-Fluoro-2-propylquinolin-4-amine

Cat. No.: B15068885
CAS No.: 1189107-32-1
M. Wt: 204.24 g/mol
InChI Key: GHEJRLUKUCGRAM-UHFFFAOYSA-N
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Description

8-Fluoro-2-propylquinolin-4-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-propylquinolin-4-amine typically involves the cyclization of aniline derivatives with carbonyl compounds. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions . Another approach is the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent to cyclize aniline derivatives .

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-propylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Fluoro-2-propylquinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.

    Industry: Utilized in the development of liquid crystals and dyes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-2-propylquinolin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the fluorine atom enhances its ability to interact with biological targets and improves its stability .

Properties

CAS No.

1189107-32-1

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

8-fluoro-2-propylquinolin-4-amine

InChI

InChI=1S/C12H13FN2/c1-2-4-8-7-11(14)9-5-3-6-10(13)12(9)15-8/h3,5-7H,2,4H2,1H3,(H2,14,15)

InChI Key

GHEJRLUKUCGRAM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=CC=C(C2=N1)F)N

Origin of Product

United States

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